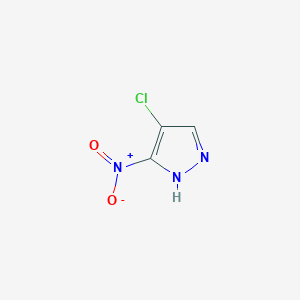

4-Chloro-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSYKRYVQOBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343488 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400752-98-9 | |

| Record name | 4-Chloro-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-nitro-1H-pyrazole chemical properties

An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications

Executive Summary

This compound is a pivotal heterocyclic compound, distinguished by its unique arrangement of chloro and nitro functional groups on a pyrazole core. This structure imparts a specific reactivity profile that renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The electron-withdrawing nature of both substituents activates the pyrazole ring for certain transformations while providing two distinct sites for functionalization. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic methodologies, characteristic reactivity, and its burgeoning role in the creation of advanced pharmaceutical agents.

Core Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifiers and properties are critical for its use in experimental settings. While some sources refer to isomers, this guide focuses on the title compound, with data synthesized from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 400752-98-9 | [1] |

| Molecular Formula | C₃H₂ClN₃O₂ | [1][2] |

| Molecular Weight | 147.52 g/mol | [3] |

| Monoisotopic Mass | 146.98355 Da | [2] |

| Appearance | Solid (form may vary) | [4] |

| Storage | Room temperature | [3] |

| Purity | Typically ≥97% | [3] |

A related isomer, 3-chloro-4-nitro-1H-pyrazole, has the CAS number 35852-75-6.[3] It is crucial for researchers to verify the specific isomer required for their synthetic route.

Structural Representation

The structure of this compound is fundamental to understanding its reactivity. The positions of the substituents create a unique electronic landscape on the heterocyclic ring.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The pyrazole scaffold is a cornerstone of heterocyclic chemistry, with numerous established synthetic routes.[5] The specific functionalization pattern of this compound can be achieved through various methods, including direct functionalization of a pre-formed pyrazole ring.

Synthetic Pathways

One effective method for the synthesis of 4-chloropyrazoles is through electrochemical chlorination. This technique offers a controlled and often high-yield approach to halogenation.[6] The synthesis of a nitro-substituted pyrazole can follow this chlorination step, or begin with a nitrated precursor.

A general and illustrative synthetic approach involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with hydrazine, a method known as the Knorr pyrazole synthesis.[7] For more complex pyrazoles, 1,3-dipolar cycloaddition reactions are also a powerful tool.[7][8]

Caption: Role as a versatile intermediate in chemical synthesis.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While a detailed spectrum is dependent on the specific solvent and instrument conditions, general expected characteristics can be outlined.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key feature would be the signal for the C5-H proton, which would appear as a singlet. The N1-H proton signal would also be present, typically as a broad singlet at a higher chemical shift, the exact position of which is highly dependent on solvent and concentration. [9]* ¹³C NMR: The carbon spectrum will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5), with their chemical shifts influenced by the attached chloro and nitro groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching (typically a broad band around 3100-3300 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (strong bands typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-Cl stretching vibrations. [10]* Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [11][12]Causes skin and serious eye irritation. [13]May cause respiratory irritation. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [12][14]Use in a well-ventilated area or with respiratory protection.

-

Handling: Avoid all personal contact, including inhalation. [12]Wash hands and any exposed skin thoroughly after handling. [13]Keep containers securely sealed when not in use.

-

Storage: Store in a dry, cool, and well-ventilated place. [15]* In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [13] * Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. [13] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [13] Always consult the full Safety Data Sheet (SDS) from the supplier before use.

-

References

-

PubChem. 4-Chloro-1-methyl-3-nitro-1H-pyrazole. [Link]

-

PubChemLite. 4-chloro-1-methyl-3-nitro-1h-pyrazole. [Link]

-

Organic Syntheses. A. 5-Benzod[1][11]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]

-

PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

-

PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]

-

PubChem. 1H-Pyrazole, 4-chloro-. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Open Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]

-

PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

-

PubChemLite. This compound. [Link]

-

SpectraBase. 4-chloro-1H-pyrazole-3-carboxylic acid - 1H NMR Spectrum. [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

-

Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

National Center for Biotechnology Information. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

-

National Center for Biotechnology Information. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Chloro-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. assets.thermofisher.com [assets.thermofisher.com]

4-Chloro-3-nitro-1H-pyrazole CAS number

An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole (CAS: 400752-98-9)

Executive Summary

This compound is a halogenated nitro-substituted heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Its unique substitution pattern, featuring electrophilic and nucleophilic centers, renders it a versatile building block for the synthesis of more complex molecular architectures. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's fundamental properties, a detailed synthetic protocol, analytical characterization, reactivity profile, and critical safety information. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower effective decision-making in the laboratory.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The "1H" designation indicates that the nitrogen at position 1 is protonated, though it can exist in tautomeric forms. The electron-withdrawing nature of both the chloro and nitro substituents significantly influences the electronic properties of the pyrazole ring, impacting its acidity and reactivity.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 400752-98-9 | [2][3][4] |

| Molecular Formula | C₃H₂ClN₃O₂ | [2][3][4] |

| Molecular Weight | 147.52 g/mol | [4][5] |

| MDL Number | MFCD01114991 | [3][4] |

| Synonyms | 4-chloro-5-nitro-1H-pyrazole | [6] |

| Hazard | Irritant |[4] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via the direct chlorination of the readily available precursor, 3-nitro-1H-pyrazole. This approach is favored because electrophilic substitution on the pyrazole ring is facile at the C4 position, which is activated by the two ring nitrogens and not sterically hindered.

Retrosynthetic Analysis

The synthetic strategy hinges on a single, high-yielding transformation: the electrophilic chlorination of a pre-functionalized pyrazole core. The nitro group is installed first as it directs the subsequent halogenation to the desired position and is stable to the chlorination conditions.

Caption: Retrosynthetic path for this compound.

Recommended Synthetic Protocol: Electrophilic Chlorination

This protocol is adapted from established methods for the C4-chlorination of pyrazoles.[7][8] The use of sodium hypochlorite in an aqueous or mixed solvent system provides a safe, scalable, and cost-effective source of electrophilic chlorine. The reaction proceeds as the pyrazole nitrogen atoms activate the C4 position for attack.

Step-by-Step Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-nitro-1H-pyrazole (1.0 eq) in water (approx. 10-15 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with gentle stirring. Maintaining a low temperature is critical to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

Reagent Addition: Add a solution of sodium hypochlorite (NaOCl, ~10-15% aqueous solution, 1.1-1.2 eq) dropwise via the dropping funnel over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Quenching & Isolation: Once the reaction is complete, quench any excess hypochlorite by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide-starch paper is negative. The product, which is typically a solid, will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water to remove inorganic salts and then with a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

Purification and Work-up

The crude product is often of high purity. If further purification is required, recrystallization is the preferred method.

-

Recrystallization: A suitable solvent system is typically an ethanol/water or isopropanol/water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic methods. The expected data, based on its structure and analysis of similar compounds, are summarized below.[9]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | A single, broad singlet for the N-H proton (δ > 10 ppm) and a sharp singlet for the C5-H proton (δ ≈ 8.0-8.5 ppm). The exact chemical shifts can vary with solvent and concentration. |

| ¹³C NMR | Three signals are expected for the pyrazole carbons. The C3 and C4 carbons will be significantly deshielded due to the attached nitro and chloro groups, respectively. The C5 carbon will appear at a more upfield chemical shift. |

| IR Spectroscopy | Characteristic peaks include a broad N-H stretch (~3100-3300 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and C-Cl stretching vibrations (~700-800 cm⁻¹). |

| Mass Spec. (EI) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key functional components: the N-H proton, the C4-chloro substituent, and the C3-nitro group.

Chemical Reactivity Profile

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.

-

C4-Cl Substitution: The chlorine atom at the C4 position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions. More importantly, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

C3-NO₂ Reduction: The nitro group is a versatile functional group that can be selectively reduced to an amino group (-NH₂). This transformation introduces a key nucleophilic site, which can be further derivatized through acylation, sulfonylation, or diazotization, opening pathways to a vast array of new analogues.

Role as a Synthetic Building Block

The compound serves as a trifunctional scaffold, allowing for sequential and regioselective modifications to rapidly build molecular complexity. This is a highly desirable attribute in the construction of compound libraries for high-throughput screening in drug discovery.

Caption: Key synthetic transformations of this compound.

Precedent in Medicinal Chemistry

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, featured in drugs with diverse biological activities, including anti-inflammatory (Celecoxib), anticancer, and antimicrobial agents.[10][11][12] The ability to introduce substituents at the C3, C4, and N1 positions of the pyrazole ring allows for precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[13] Therefore, this compound represents a high-value starting material for generating novel pyrazole derivatives in the pursuit of new therapeutic agents.[1]

Safety and Handling

As a nitro-substituted and chlorinated heterocyclic compound, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from closely related structures indicates potential hazards.[14]

Hazard Profile:

-

Irritant: Expected to be a skin and serious eye irritant.[4][15][16]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14][17]

Recommended Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[18]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19]

-

Exposure Avoidance: Avoid all personal contact. Prevent the generation of dust. Ensure containers are kept tightly sealed when not in use.[17]

-

Spill Response: In case of a spill, clean up immediately using dry methods (e.g., sweeping or vacuuming with appropriate equipment) to avoid generating dust.[17]

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[15]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

Conclusion

This compound is a strategically important chemical intermediate for research and development. Its well-defined structure, coupled with a versatile reactivity profile, provides chemists with a powerful tool for synthesizing novel pyrazole-containing molecules. By understanding its properties, synthesis, and safe handling requirements as detailed in this guide, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and agrochemicals.

References

- This compound | 400752-98-9 | Manchester Organics. (n.d.). Manchester Organics. Retrieved January 10, 2026, from https://www.manchesterorganics.com/products/research-development-products/heterocycles/pyrazoles/4-chloro-3-nitro-1h-pyrazole

- 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0. (n.d.). ChemicalBook. Retrieved January 10, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB9718428_EN.htm

- 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-1-methyl-3-nitro-1H-pyrazole

- 4-Chloro-1H-pyrazole - Safety Data Sheet. (n.d.). Apollo Scientific. Retrieved January 10, 2026, from https://www.apolloscientific.co.uk/msds/OR1952_msds.pdf

- 400752-98-9 | this compound. (n.d.). A2B Chem. Retrieved January 10, 2026, from https://www.a2bchem.com/product/ag03282

- 5-(4-chloro-3-nitrophenyl)-1H-pyrazole. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9a958296

- This compound. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.matrixscientific.com/4-chloro-3-nitro-1h-pyrazole-400752-98-9.html

- This compound. (n.d.). Echemi. Retrieved January 10, 2026, from https://www.echemi.com/products/pid2102172-4-chloro-3-nitro-1h-pyrazole.html

- 4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOLE | 400753-12-0 - ChemicalBook. (n.d.). Retrieved January 10, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9718428.htm

- 3-chloro-4-nitro-1H-pyrazole, min 97%, 1 gram. (n.d.). Biosynth. Retrieved January 10, 2026, from https://www.biosynth.com/p/FC33924/33349-3-chloro-4-nitro-1h-pyrazole

- 1-(4-chloro-benzyl)-3-nitro-1h-pyrazole. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/albcpr000030

- Safety Data Sheet - 4-Chloro-3-nitrobenzoic acid. (n.d.). Thermo Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/sds?productName=A10515

- Safety Data Sheet - 3-Methyl-4-nitro-1H-pyrazole. (n.d.). Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/sds?productName=AC434910010

- Safety Data Sheet - 3-Nitro-1H-pyrazole. (n.d.). Oakwood Chemical. Retrieved January 10, 2026, from https://www.oakwoodchemical.com/msds/4/6/0/4-6-0-2-8-0.pdf

- Safety Data Sheet - 4-Nitro-1H-pyrazole-3-carboxylic acid. (n.d.). Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/sds?productName=H26224

- 400752-98-9(1H-Pyrazole,4-chloro-3-nitro-(9CI)) Product Description. (n.d.). ChemicalBook. Retrieved January 10, 2026, from https://www.chemicalbook.

- 1H-Pyrazole, 4-chloro-. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/27524

- Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4968. https://www.mdpi.com/1420-3049/26/16/4968

- Deng, X., & Mani, N. S. (2006). A Mild and General Method for the Synthesis of 3,5-Di- and 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 142. http://www.orgsyn.org/demo.aspx?prep=v83p0142

- This compound (C3H2ClN3O2). (n.d.). PubChemLite. Retrieved January 10, 2026, from https://pubchemlite.deepchem.io/compound/135406082

- 957299-26-2(4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole) Product Description. (n.d.). ChemicalBook. Retrieved January 10, 2026, from https://www.chemicalbook.

- Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 11(7), 3192-3201. https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2018/Volume%2011,%20Issue%207/Research%20Paper/RJPT_11_7_2018_94.html

- Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6245. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573030/

- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320–1326. https://www.researchgate.

- 4-chloro-3-methyl-5-nitro-1h-pyrazole. (n.d.). PubChemLite. Retrieved January 10, 2026, from https://pubchemlite.deepchem.io/compound/135537963

- US Patent 5047551A - Preparation of 4-chloropyrazoles. (1991). Google Patents. https://patents.google.

- GBU-9b, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. https://www.mdpi.com/2073-4352/13/7/1101

- Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. https://www.mdpi.com/1420-3049/23/1/134

- Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017329/

- Kumar, D., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(4), 1019-1029. https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02073a

- Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). https://www.researchgate.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 400752-98-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. afgsci.com [afgsci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

4-Chloro-3-nitro-1H-pyrazole molecular weight

An In-depth Technical Guide: 4-Chloro-3-nitro-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated and nitrated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro and nitro substituents on the pyrazole core, make it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications, particularly in the realm of drug discovery. With a molecular weight of 147.52 g/mol , this compound serves as a key intermediate for creating targeted therapeutic agents and functional organic materials.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and properties. These data are critical for reaction planning, analytical characterization, and safety assessments.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Canonical SMILES: C1=C(C(=NN1)[O-])Cl

-

InChI Key: KXSYKRYVQOBQJM-UHFFFAOYSA-N[4]

Physicochemical Data

The quantitative properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 147.52 g/mol | [1][2] |

| Monoisotopic Mass | 146.98355 Da | [4] |

| Physical State | Solid (predicted) | |

| Storage Temperature | Room temperature | [2] |

| Purity (Typical) | ≥97% | [2] |

Spectroscopic Profile

While specific spectral data for this exact isomer is not broadly published, a comparative analysis with related 4-halogenated pyrazoles provides a strong predictive framework for its characterization.[5]

-

¹H NMR: The proton on the pyrazole ring (C5-H) is expected to appear as a singlet in the aromatic region. The N-H proton will likely be a broad singlet, with its chemical shift highly dependent on the solvent and concentration. The electron-withdrawing nature of the chloro and nitro groups will shift the C5-H proton downfield compared to unsubstituted pyrazole.

-

¹³C NMR: Three distinct carbon signals are expected. The carbon atoms attached to the nitro group (C3) and the chlorine atom (C4) will be significantly influenced by these substituents.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (typically broad, ~3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Synthesis and Purification

The regioselective synthesis of substituted pyrazoles is a critical challenge in organic chemistry. The protocol described here is based on an efficient electrochemical method, which offers high yields and good control over the reaction.

Rationale for Synthetic Strategy

Direct functionalization of the pyrazole ring can be complex due to the presence of two nitrogen atoms and multiple reactive carbon positions. An electrochemical approach provides a robust method for direct chlorination. The synthesis of this compound can be effectively achieved via the direct chlorination of its precursor, 3-nitropyrazole. This method avoids harsh reagents and provides a high yield of the desired 4-chloro product.[6]

Recommended Protocol: Electrosynthesis

This protocol details the galvanostatic diaphragm electrolysis method for the chlorination of 3-nitropyrazole. The efficiency of this process for producing the target compound has been reported to be approximately 79%.[6]

Step 1: Cell Preparation

-

Set up a diaphragm electrolysis cell equipped with a platinum (Pt) anode and a suitable cathode. The diaphragm is crucial for separating the anodic and cathodic compartments, preventing unwanted side reactions.

Step 2: Electrolyte and Substrate Preparation

-

Prepare an aqueous solution of sodium chloride (NaCl) to serve as the source of chlorine.

-

Dissolve the starting material, 3-nitropyrazole (C₃H₃N₃O₂), in the anolyte (the solution in the anode compartment).

Step 3: Electrolysis

-

Conduct the electrolysis under galvanostatic conditions (constant current). The Pt anode facilitates the oxidation of chloride ions (Cl⁻) to generate the active chlorinating species.

-

The 3-nitropyrazole in the anolyte is then chlorinated at the C4 position, which is activated for electrophilic substitution.

Step 4: Work-up and Isolation

-

Upon completion of the reaction (monitored by techniques like TLC or GC-MS), neutralize the reaction mixture.

-

Extract the product using a suitable organic solvent, such as chloroform (CHCl₃).

-

Combine the organic fractions, dry them over an anhydrous salt (e.g., CaCl₂), and remove the solvent under reduced pressure.

Step 5: Purification

-

The crude product can be further purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Electrochemical synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The pyrazole ring is an aromatic heterocycle. The introduction of powerful electron-withdrawing groups dramatically alters its reactivity profile, which is a key consideration for its use as a synthetic intermediate.

Influence of Substituents

The chloro and nitro groups are both strongly electron-withdrawing. Their presence at the C4 and C3 positions, respectively, has several important consequences:

-

Deactivation of the Ring: The pyrazole ring is significantly deactivated towards electrophilic aromatic substitution.

-

Increased N-H Acidity: The electron-withdrawing effect increases the acidity of the N-H proton, making deprotonation easier. This facilitates N-alkylation or N-arylation reactions, which are common next steps in synthesis.[7]

-

Nucleophilic Aromatic Substitution (SNAAr): The chloro substituent may become susceptible to displacement by strong nucleophiles, a reaction pathway enabled by the activating effect of the adjacent nitro group.

Diagram of Electronic Effects

Caption: Electron-withdrawing effects on the pyrazole ring.

Applications in Research and Drug Development

Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Their wide range of biological activities includes anti-inflammatory, anticancer, and antimicrobial effects.[10][11]

Role as a Versatile Synthetic Intermediate

This compound is not typically an end-product but rather a highly functionalized intermediate. Its three distinct functional handles (N-H, chloro group, nitro group) allow for sequential, regioselective modifications:

-

N-Substitution: The N-H site can be readily alkylated or arylated to introduce diverse side chains, which is a common strategy to modulate solubility, cell permeability, and target binding.

-

C-Cl Modification: The chloro group can be replaced via nucleophilic substitution or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

C-NO₂ Reduction: The nitro group can be reduced to an amine (NH₂), which can then be used for amide bond formation, sulfonylation, or diazotization, opening up a vast array of subsequent chemical transformations.

This trifunctional nature makes it an ideal starting point for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. Some suppliers categorize related compounds as "Protein Degrader Building Blocks," suggesting their utility in the synthesis of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[2]

Safety, Handling, and Storage

Given its structure, this compound should be handled with care, assuming it possesses hazards similar to related nitroaromatic and chlorinated heterocyclic compounds.

Hazard Identification

The following GHS classifications are based on data for structurally similar compounds and should be considered applicable until specific data is generated.

| Hazard Class | GHS Classification | Notes |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [12][13] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [12][13] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [12][13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [12][13] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [12][13] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][15]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound is a strategically important heterocyclic building block with a molecular weight of 147.52 g/mol . Its value lies not in its direct biological activity, but in its potential as a precursor for a wide array of more complex, high-value molecules. The combination of a reactive N-H site, a displaceable chloro group, and a reducible nitro group provides chemists with a powerful platform for generating molecular diversity. A thorough understanding of its properties, synthesis via methods like electrosynthesis, and reactivity is paramount for researchers in drug development and materials science aiming to leverage this versatile intermediate for novel discoveries.

References

-

4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem. PubChem. [Link]

-

3-chloro-4-nitro-1H-pyrazole, min 97%, 1 gram. Oakwood Chemical. [Link]

-

1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem. PubChem. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound (C3H2ClN3O2) - PubChemLite. PubChemLite. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

4-chloro-3-methyl-5-nitro-1h-pyrazole - PubChemLite. PubChemLite. [Link]

- US5047551A - Preparation of 4-chloropyrazoles - Google Patents.

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. MDPI. [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

Sources

- 1. 400752-98-9 CAS MSDS (1H-Pyrazole,4-chloro-3-nitro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Importance of the Pyrazole Scaffold

An In-Depth Technical Guide to 4-Chloro-3-nitro-1H-pyrazole: A Core Scaffold for Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of clinically approved drugs, demonstrating activities that span anti-inflammatory (e.g., Celecoxib), analgesic (e.g., Difenamizole), and anti-obesity (e.g., Rimonabant) applications.[4][5] The versatility of the pyrazole ring lies in its unique electronic properties and its capacity for substitution at multiple positions, allowing for the precise tuning of steric and electronic features to optimize pharmacological activity.

This guide focuses on a particularly valuable derivative: This compound . The strategic placement of the chloro and nitro groups transforms the simple pyrazole core into a highly reactive and versatile building block for drug development. The nitro group, a powerful electron-withdrawing moiety, significantly influences the electronic landscape of the ring, while the chloro group at the C4 position serves as an excellent leaving group for nucleophilic substitution reactions.[6] This combination enables chemists to introduce a diverse range of functional groups, making this compound an ideal starting point for constructing libraries of novel bioactive compounds. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its structure, synthesis, reactivity, and application.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a small, planar molecule whose reactivity is dictated by the interplay of the pyrazole ring and its substituents.

Caption: 2D Structure of this compound.

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 400752-98-9 | [7] |

| Molecular Formula | C₃H₂ClN₃O₂ | [8] |

| Molecular Weight | 147.52 g/mol | [9] |

| Appearance | Typically a solid | N/A |

| Purity | >97% (Commercially available) | [9] |

Synthesis and Characterization

The synthesis of this compound is a critical process that dictates its availability and cost for research and development. While several halogenation methods for pyrazoles exist, including the use of N-halosuccinimides, electrochemical chlorination offers a clean and efficient route.[10][11]

Recommended Synthetic Route: Electrochemical Chlorination

The electrosynthesis of this compound involves the direct chlorination of its precursor, 3-nitropyrazole, on a platinum anode in an aqueous sodium chloride solution.[10] This method is advantageous as it operates under mild conditions and avoids the use of potentially harsh or hazardous chlorinating agents. The process is highly efficient, with reported yields reaching up to 79%.[10]

Causality of Method Choice: Electrochemical synthesis is selected for its high efficiency and environmental compatibility. The process generates the active chlorinating species in situ from a simple salt solution, minimizing waste and improving safety. The high yield is attributed to the direct and controlled nature of the electrochemical process, which can be fine-tuned by adjusting current density and electrolysis time.[10]

Caption: Workflow for the electrochemical synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for electrochemical chlorination of pyrazoles.[10]

-

Cell Assembly: Assemble a diaphragm electrolysis cell equipped with a platinum anode and a suitable cathode. The anolyte compartment is charged with the starting material and electrolyte.

-

Charging the Cell: To the anodic compartment, add 3-nitropyrazole (10 mmol) and a saturated aqueous solution of sodium chloride (50 mL).

-

Electrolysis: Begin galvanostatic electrolysis at a constant current density of 0.1 A/cm². Maintain vigorous stirring and a temperature of 20-25°C throughout the reaction.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, transfer the anolyte solution to a separatory funnel. Extract the product with chloroform or a suitable organic solvent (3 x 30 mL).

-

Purification: Combine the organic extracts, dry over anhydrous CaCl₂, and filter. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is paramount. The following table outlines the expected spectroscopic data based on the structure and published data for similar C-nitropyrazoles.[12]

| Technique | Data and Interpretation |

| ¹H NMR | A singlet peak is expected for the C5-H proton, typically in the downfield region (δ > 8.0 ppm) due to the electronic effects of the ring and substituents. The N1-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Three distinct signals for the pyrazole ring carbons are expected. The carbon bearing the nitro group (C3) will be significantly deshielded. The carbon bearing the chlorine (C4) will also be downfield, while the C5 carbon will be the most upfield of the three.[12] |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight. A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be a key diagnostic feature. |

| Infrared (IR) | Strong characteristic absorption bands for the nitro group (NO₂) will be present, typically around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). A band for the N-H stretch will also be observed (~3100-3300 cm⁻¹). |

Chemical Reactivity: A Gateway to Molecular Diversity

The primary utility of this compound in drug discovery stems from its predictable and versatile reactivity. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr).

Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[13] The potent electron-withdrawing effect of the adjacent nitro group, combined with the electron-withdrawing nature of the pyrazole nitrogens, makes the C4 carbon highly electrophilic. A nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This activation is crucial, as unactivated aryl halides are generally unreactive towards nucleophiles.

Caption: The two-step Addition-Elimination mechanism of SNAr on the pyrazole core.

Key Transformations

-

N-Substitution: Reaction with primary or secondary amines (e.g., anilines, piperidines) to form 4-amino-3-nitropyrazole derivatives.

-

O-Substitution: Reaction with alcohols or phenols to yield 4-alkoxy/aryloxy-3-nitropyrazoles.

-

S-Substitution: Reaction with thiols to produce 4-thioether derivatives.

-

C-Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to form C-C bonds at the C4 position, although SNAr is often more straightforward.[11]

Experimental Protocol: Representative SNAr Reaction

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq) to the solution. The base scavenges the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Workup: Cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-3-nitropyrazole derivative.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for generating molecules with therapeutic potential. The pyrazole core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets.[1] By leveraging the SNAr reactivity, researchers can rapidly synthesize a library of analogs for screening.

The nitro group, apart from activating the C4 position, can itself be a pharmacophore or can be further modified.[6] For instance, reduction of the nitro group to an amine provides another functional handle for further derivatization, dramatically increasing the accessible chemical space.

The table below illustrates the potential of this scaffold by showing representative classes of bioactive molecules that can be synthesized from this core.

| Derivative Class | Synthetic Transformation | Potential Biological Activity |

| 4-Anilino-pyrazoles | SNAr with substituted anilines | Kinase Inhibitors, Anticancer Agents[14] |

| 4-Piperazino-pyrazoles | SNAr with piperazine derivatives | Antipsychotics, GPCR Modulators |

| 4-Phenoxy-pyrazoles | SNAr with substituted phenols | Herbicides, Antimicrobial Agents |

| 4-(Aminomethyl)-pyrazoles | Reduction of NO₂ to NH₂, then further functionalization | Diverse CNS targets, Enzyme Inhibitors |

Safety and Handling

While specific toxicity data for this compound is not extensively published, related nitroaromatic and chlorinated heterocyclic compounds warrant careful handling. Based on GHS classifications for similar structures like 4-chloro-1-methyl-3-nitro-1H-pyrazole, the compound should be considered harmful.[15]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis is efficient, and its reactivity is dominated by a predictable and highly useful nucleophilic aromatic substitution pathway. This allows for the rapid and systematic creation of diverse molecular libraries built around the pharmacologically validated pyrazole core. For researchers and scientists in the pharmaceutical industry, mastering the chemistry of this scaffold provides a reliable and powerful route to novel chemical entities with the potential to become next-generation therapeutics.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

-

Guzmán-Villanueva, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Retrieved from PubChem database. Available at: [Link]

-

Akrout, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

Jain, A. K., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]

-

Verma, P., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-1-methyl-3-nitro-1h-pyrazole. Retrieved from PubChemLite. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3-chloro-4-nitro-1H-pyrazole, min 97%. Retrieved from Oakwood Chemical website. Available at: [Link]

-

International Journal of Pharmacy and Technology. (2016). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]

-

Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition. Retrieved from Organic Syntheses website. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-3-methyl-5-nitro-1h-pyrazole. Retrieved from PubChemLite. Available at: [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Available at: [Link]

-

Alam, M. S., & Gurtu, S. (2004). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl₄ and in Water. Synthetic Communications. Available at: [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

-

Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

Shah, J. R., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from PubChem database. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline website. Available at: [Link]

-

Nottingham Trent University Institutional Repository. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. Available at: [Link]

-

SpectraBase. (n.d.). 4-chloro-1H-pyrazole-3-carboxylic acid. Retrieved from SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from ResearchGate. Available at: [Link]

-

Ferreira, I. C. F. R., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution. Master Organic Chemistry. Available at: [Link]

-

Chem LibreTexts. (n.d.). Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from Chem LibreTexts. Available at: [Link]

-

Osuch-Kwiatkowska, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from Khan Academy. Available at: [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. PubChemLite - this compound (C3H2ClN3O2) [pubchemlite.lcsb.uni.lu]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 4-Chloro-3-nitro-1H-pyrazole: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Pathways, Mechanistic Insights, and Practical Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-chloro-3-nitro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the prevalent two-step synthesis commencing from 1H-pyrazole, which involves an initial nitration followed by a regioselective chlorination. This document delves into the mechanistic underpinnings of these electrophilic substitution reactions, offering a rationale for experimental choices and conditions. Detailed, step-by-step protocols for each synthetic transformation are presented, supported by quantitative data and visual representations of the reaction workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical application of this synthesis.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties[1][2]. The specific scaffold of this compound presents a unique combination of functional groups that are amenable to further chemical modifications, making it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the nitro group and the presence of a halogen at the 4-position offer multiple avenues for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.

This guide will elucidate the most common and efficient pathways to this key intermediate, with a primary focus on the synthesis starting from the readily available 1H-pyrazole.

The Predominant Synthetic Pathway: A Two-Step Approach

The most widely employed synthesis of this compound is a sequential two-step process. This methodology leverages the inherent reactivity of the pyrazole ring towards electrophilic substitution. The overall transformation can be visualized as follows:

Caption: Simplified mechanism for the synthesis of 3-nitro-1H-pyrazole.

A common laboratory-scale preparation involves the thermal rearrangement of 1-nitropyrazole.

Starting Material: 1-Nitropyrazole

Reagents and Solvents:

| Reagent/Solvent | Purpose |

| 1-Nitropyrazole | Starting material |

| Benzonitrile | High-boiling solvent for rearrangement |

| Hexane | For precipitation of the product |

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-nitropyrazole (e.g., 3.45 g, 30.5 mmol) with benzonitrile (33 mL).[2]

-

Heat the mixture with stirring to 180 °C for approximately 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the cooled mixture with hexane and continue stirring for 20 minutes at room temperature to induce precipitation.[2]

-

Collect the precipitated solid by filtration.

-

The resulting solid is 3-nitro-1H-pyrazole, which can be further purified if necessary, though it is often of sufficient purity for the subsequent step. A typical yield is around 91%.[2]

Step 2: Synthesis of this compound

The second step is the regioselective chlorination of the 3-nitro-1H-pyrazole intermediate.

The chlorination of 3-nitro-1H-pyrazole is also an electrophilic aromatic substitution reaction. The nitro group at the C3 position is a deactivating group, which reduces the overall reactivity of the pyrazole ring towards electrophiles. However, it directs the incoming electrophile to the C4 position. The electron density at C4 remains sufficiently high for the electrophilic attack to occur.

The mechanism involves the attack of a chloronium ion (Cl⁺) or a polarized chlorine source on the C4 position of the 3-nitro-1H-pyrazole ring, followed by the loss of a proton to restore aromaticity.

Caption: Simplified mechanism for the chlorination of 3-nitro-1H-pyrazole.

An efficient and environmentally conscious method for the chlorination of 3-nitropyrazole is through electrosynthesis.

Starting Material: 3-Nitro-1H-pyrazole

Reagents and Solvents:

| Reagent/Solvent | Purpose |

| 3-Nitro-1H-pyrazole | Starting material |

| Saturated Sodium Chloride (NaCl) solution | Source of chloride ions and electrolyte |

| Chloroform (CHCl₃) | Organic solvent for product extraction |

| Sodium Carbonate (Na₂CO₃) | For neutralization |

| Calcium Chloride (CaCl₂) | Drying agent |

Protocol:

-

Set up a divided electrochemical cell with a platinum anode and a suitable cathode.

-

In the anodic compartment, place a solution of 3-nitro-1H-pyrazole in a mixture of a saturated aqueous NaCl solution and chloroform.[3]

-

The cathodic compartment should contain a saturated NaCl solution.[3]

-

Conduct the electrolysis under galvanostatic conditions at a controlled temperature (e.g., 15°C).[3]

-

After the passage of the required amount of charge, stop the electrolysis.

-

Neutralize the anolyte by adding sodium carbonate until a pH of 7-8 is reached.[3]

-

Separate the organic and aqueous layers. Extract the aqueous layer with additional chloroform.

-

Combine the organic fractions and dry them over anhydrous calcium chloride.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound. The yield for this electrochemical chlorination can be as high as 79%.[3]

Alternative Starting Materials and Synthetic Routes

While the two-step synthesis from 1H-pyrazole is the most common, it is important for researchers to be aware of alternative approaches, which may be advantageous depending on the availability of starting materials and desired scale.

One-Pot Synthesis of 3-Nitro-1H-pyrazole

To improve efficiency and reduce the handling of the potentially unstable N-nitropyrazole intermediate, a one-pot synthesis of 3-nitro-1H-pyrazole has been developed. This method involves the nitration of pyrazole to form N-nitropyrazole, followed by an in-situ high-pressure rearrangement in a hydrothermal reactor, thus avoiding the isolation of the intermediate.[1]

Data Summary

The following table summarizes the key quantitative data for the primary synthetic route discussed in this guide.

| Step | Starting Material | Product | Key Reagents | Solvent | Temperature | Yield | Reference |

| 1 | 1-Nitropyrazole | 3-Nitro-1H-pyrazole | - | Benzonitrile | 180 °C | ~91% | [2] |

| 2 | 3-Nitro-1H-pyrazole | This compound | NaCl (in electrosynthesis) | H₂O/CHCl₃ | 15 °C | ~79% | [3] |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of medicinal chemistry research. The two-step pathway involving the nitration of pyrazole followed by the chlorination of the resulting 3-nitro-1H-pyrazole is a reliable and efficient method. A thorough understanding of the underlying electrophilic substitution mechanisms is paramount for optimizing reaction conditions and achieving high yields. The protocols detailed in this guide, along with the mechanistic insights, provide a solid foundation for researchers to confidently synthesize this important building block for the development of novel therapeutic agents.

References

- Bhat, B. A., et al. (2014).

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- ACS Publications. (2022).

- MDPI. (2023).

- NIH. (n.d.).

- PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

-

NIH. (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][2][4]riazin-7(6H).

- ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry.

Sources

Spectroscopic data of 4-Chloro-3-nitro-1H-pyrazole

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 400752-98-9) is a halogenated nitropyrazole derivative of significant interest in synthetic chemistry. Its bifunctional nature, possessing both an electrophilic pyrazole ring and sites for nucleophilic substitution, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Such compounds are foundational in medicinal chemistry and materials science, where the pyrazole core is a well-established pharmacophore. This guide provides a detailed analysis of the spectroscopic characteristics of this compound, offering a predictive and interpretative framework for its identification and characterization. While comprehensive experimental data for this specific molecule is not consolidated in a single public source, this document synthesizes information from analogous compounds and published synthetic reports to construct a reliable spectroscopic profile.

Molecular Structure

The structure of this compound features a five-membered aromatic ring containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4 position and a nitro group at the C3 position. The presence of the tautomerizable proton on one of the ring nitrogens (N1) is a key feature. The strong electron-withdrawing nature of both the chloro and nitro substituents significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

Caption: Molecular structure of this compound.

Synthesis Pathway: Electrosynthesis

A verified method for synthesizing this compound is through the electrochemical chlorination of 3-nitro-1H-pyrazole.[1] This method offers high regioselectivity and good yields, making it an efficient route for targeted synthesis.

Caption: Workflow for the electrosynthesis of this compound.[1]

Experimental Protocol: Electrosynthesis

This protocol is adapted from the reported electrosynthesis of 4-chloro derivatives of pyrazoles.[1]

-

Cell Setup: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.

-

Electrolyte Preparation: A saturated aqueous solution of sodium chloride (NaCl) is prepared to serve as the chlorine source and electrolyte.

-

Reaction Mixture: 3-nitro-1H-pyrazole is dissolved in the aqueous NaCl solution within the cell.

-

Electrolysis: A constant current (galvanostatic conditions) is applied across the electrodes. The electrolysis is carried out at a controlled temperature.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the aqueous reaction mixture is extracted multiple times with an organic solvent (e.g., chloroform). The combined organic layers are dried over an anhydrous salt (e.g., CaCl₂) and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be simple, dominated by two main signals. The powerful deshielding effects of the adjacent nitro group (at C3) and the chlorine atom (at C4) significantly influence the chemical shift of the sole proton on the pyrazole ring.

-

C5-H Proton: The proton at the C5 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. A published report on the synthesis of this compound identifies this signal as a singlet.[1] Due to the electron-withdrawing environment, this proton will be shifted downfield. For comparison, the H5 proton in 3-nitro-1H-pyrazole appears at approximately 8.03 ppm.[2][3] The additional influence of the C4-chloro group is expected to result in a chemical shift in the range of 8.0 - 8.5 ppm .

-

N1-H Proton: The tautomeric proton on the nitrogen (N-H) is expected to be broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton in similar pyrazoles often appears significantly downfield, typically in the range of 13.0 - 14.5 ppm .[2]

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C5-H | 8.0 - 8.5 (s, 1H) |

| N1-H | 13.0 - 14.5 (br s, 1H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct signals for the pyrazole ring carbons. The chemical shifts are governed by the substitution pattern.

-

C3 Carbon: This carbon is directly attached to the electron-withdrawing nitro group, which typically has a strong deshielding effect. It is also adjacent to two nitrogen atoms. Its resonance is expected to be significantly downfield.

-

C4 Carbon: Attached to the chlorine atom, this carbon's chemical shift will be influenced by the halogen's electronegativity and is expected in the typical range for chlorinated aromatic carbons.

-

C5 Carbon: This carbon is bonded to a hydrogen and is adjacent to the N1 atom. It will be the most upfield of the three ring carbons.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C3-NO₂ | 145 - 155 |

| C4-Cl | 110 - 120 |

| C5-H | 125 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The most characteristic bands for this compound are associated with the N-H, C-H, pyrazole ring, and nitro group vibrations.

-

N-H Stretching: A broad band is expected in the region of 3100-3300 cm⁻¹ , characteristic of the N-H stretching in H-bonded pyrazoles.[4]

-

C-H Stretching: A weaker band for the aromatic C-H stretch of the C5-H bond is expected just above 3000 cm⁻¹ .

-

NO₂ Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an asymmetric stretch (ν_as) typically around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) around 1340-1370 cm⁻¹ .[5]

-

C=N/C=C Stretching: Vibrations from the pyrazole ring are expected in the fingerprint region, typically between 1400-1500 cm⁻¹ .

-

C-Cl Stretching: A band corresponding to the C-Cl stretch is expected in the lower frequency region of the fingerprint, typically 700-800 cm⁻¹ .

| Predicted IR Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (H-bonded) | 3100 - 3300 (broad) |

| C-H Stretch (aromatic) | 3050 - 3150 |

| NO₂ Asymmetric Stretch | 1520 - 1560 (strong) |

| NO₂ Symmetric Stretch | 1340 - 1370 (strong) |

| C=N / C=C Ring Stretch | 1400 - 1500 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS)

In mass spectrometry, this compound (Molecular Formula: C₃H₂ClN₃O₂) is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

-

Molecular Ion (M⁺): The nominal mass is 147 g/mol . The mass spectrum should show two peaks for the molecular ion: one at m/z 147 (for the ³⁵Cl isotope) and a smaller one at m/z 149 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.

-